N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
The compound "N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide" is a structurally complex heterocyclic molecule featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido modification. Key structural elements include:
- 1,3-Benzodioxol-5-ylmethyl group: A methylene-linked benzodioxole moiety, which is known for enhancing metabolic stability and influencing lipophilicity in bioactive compounds.
- Sulfone groups (5,5-dioxido): These groups increase polarity and may improve aqueous solubility compared to non-oxidized sulfur analogs.
- 3-Methylbutanamide substituent: A branched alkyl chain that could modulate steric interactions in biological targets.
Properties
Molecular Formula |
C18H22N2O5S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C18H22N2O5S2/c1-11(2)5-17(21)19-18-20(13-8-27(22,23)9-16(13)26-18)7-12-3-4-14-15(6-12)25-10-24-14/h3-4,6,11,13,16H,5,7-10H2,1-2H3 |
InChI Key |
JCHGXFVVQCSPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Biological Activity
N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 425.51 g/mol. Its structure features a thieno[3,4-d][1,3]thiazole core linked to a benzodioxole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 425.51 g/mol |
| CAS Number | 894687-14-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with receptors involved in signaling pathways related to growth and development.
1. Auxin Receptor Agonism
Recent studies have indicated that compounds containing the benzodioxole structure may act as auxin receptor agonists. For instance, related compounds have been shown to promote root growth in Arabidopsis thaliana and Oryza sativa by enhancing root-related signaling responses through the TIR1 receptor pathway .
2. Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. The presence of the thiazole ring is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis.
Case Study 1: Root Growth Promotion
A study involving the application of related benzodioxole derivatives showed significant root elongation in Arabidopsis thaliana. The compound K-10 (a derivative) exhibited root growth-promoting activity that surpassed traditional auxins like NAA (1-naphthylacetic acid) at concentrations of 1 and 5 μM. This suggests that the compound may have similar or enhanced effects compared to established growth regulators .
Case Study 2: Antimicrobial Testing
In vitro assays conducted on various bacterial strains revealed that derivatives of benzodioxole exhibited varying degrees of antimicrobial activity. The modifications in the substituents on the benzodioxole ring were found to significantly influence the potency against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differentiators
Sulfone vs. Thione/Thiol Groups: The 5,5-dioxido group in the target compound enhances polarity and oxidative stability compared to non-sulfonated thiadiazoles (e.g., compound 6 in ), which may exhibit higher lipophilicity but lower metabolic resistance.
Benzodioxole vs. Phenyl Substituents: The 1,3-benzodioxol-5-ylmethyl group offers unique electronic and steric profiles compared to phenyl or cyanophenyl groups (e.g., 11b in ). Benzodioxole derivatives are often associated with improved blood-brain barrier penetration.
Enaminone vs.
Research Findings and Methodological Considerations
- Structural Similarity Assessment : Graph-based comparison methods (e.g., graph isomorphism) are critical for evaluating biochemical relevance, as bit-vector approaches may overlook stereoelectronic nuances .
- Dereplication Challenges : Mass spectrometry (MS) and IR data for the target compound would require differentiation from analogs via fragmentation patterns (e.g., sulfone-specific ions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
